2,4,5-Trichlorodiphenyl ether
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Overview
Description
1,2,4-Trichloro-5-phenoxybenzene is an organochlorine compound characterized by the presence of three chlorine atoms and a phenoxy group attached to a benzene ring. This compound is known for its chemical stability and is used in various industrial applications, including as an intermediate in the synthesis of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trichloro-5-phenoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the chlorination of phenoxybenzene under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas or sulfuryl chloride, and a catalyst like iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
In industrial settings, the production of 1,2,4-trichloro-5-phenoxybenzene often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-5-phenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially dechlorinated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide for nucleophilic substitution, and aluminum chloride for electrophilic substitution.
Major Products
Oxidation: Chlorinated benzoic acids.
Reduction: Partially dechlorinated benzene derivatives.
Substitution: Various substituted phenoxybenzenes depending on the reagents used.
Scientific Research Applications
1,2,4-Trichloro-5-phenoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its effects on microbial degradation and environmental persistence.
Medicine: Investigated for potential use in drug development and as a model compound for studying the metabolism of chlorinated aromatic compounds.
Industry: Employed in the production of pesticides, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-trichloro-5-phenoxybenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms and phenoxy group influence the reactivity of the benzene ring. The presence of electron-withdrawing chlorine atoms makes the ring more susceptible to nucleophilic attack, while the phenoxy group can stabilize intermediates formed during reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trichlorobenzene: Similar in structure but lacks the phenoxy group.
1,2,3-Trichlorobenzene: Another isomer with different chlorine atom positions.
1,3,5-Trichlorobenzene: Isomer with chlorine atoms in a symmetrical arrangement.
Uniqueness
1,2,4-Trichloro-5-phenoxybenzene is unique due to the presence of both chlorine atoms and a phenoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications in research and industry.
Properties
CAS No. |
52322-80-2 |
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Molecular Formula |
C12H7Cl3O |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
1,2,4-trichloro-5-phenoxybenzene |
InChI |
InChI=1S/C12H7Cl3O/c13-9-6-11(15)12(7-10(9)14)16-8-4-2-1-3-5-8/h1-7H |
InChI Key |
UWKZWXCTDPYXHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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